The NGR peptide trifluoroacetate is derived from the amino acid sequence that includes the NGR motif. It is classified under cyclic peptides, which are characterized by a closed-loop structure that enhances stability and bioactivity compared to linear peptides. The trifluoroacetate salt form is commonly used to enhance solubility and stability during synthesis and storage.
The synthesis of NGR peptide trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:
The molecular structure of NGR peptide trifluoroacetate includes a cyclic arrangement of amino acids that forms a stable conformation conducive to receptor binding. The specific sequence typically includes asparagine (N), glycine (G), and arginine (R) residues, contributing to its biological activity.
NGR peptide trifluoroacetate undergoes several chemical reactions relevant to its functionality:
The mechanism of action of NGR peptide trifluoroacetate primarily involves its binding to CD13 receptors on tumor cells and endothelial cells during angiogenesis. Upon binding:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity post-synthesis .
NGR peptide trifluoroacetate has several promising applications in scientific research and medicine:
Solid-phase peptide synthesis (SPPS) enables the efficient production of NGR peptides through sequential amino acid coupling to a resin-bound chain. The process employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies, with Fmoc-SPPS being predominant due to its orthogonality and avoidance of harsh acid treatments. The linear peptide sequence—typically Cys-Asn-Gly-Arg-Cys (CNGRC)—is assembled on resins like NovaPEG Rink Amide or chlorotrityl chloride resin. Following chain elongation, trifluoroacetic acid (TFA) cleaves the peptide from the resin while simultaneously removing side-chain protecting groups (e.g., Pbf for Arg, Trt for Cys), yielding the crude peptide as a TFA salt [2] [7].
Critical to this process is the pseudo-dilution effect of SPPS, which minimizes intermolecular side reactions during synthesis. However, TFA-mediated cleavage introduces trifluoroacetate counterions that ionically pair with the peptide’s basic residues (e.g., arginine guanidinium groups). Standard cleavage cocktails (TFA:water:triisopropylsilane, 95:2.5:2.5) achieve >95% efficiency but retain 5–15% TFA by weight in the final product [4] [7]. Alternative resins like 4-(oxymethyl)-phenylacetamidomethyl (PAM) mitigate trifluoroacetylation side reactions during SPPS, enhancing product homogeneity [3].
Table 1: SPPS Parameters for NGR Peptide Synthesis
Resin Type | Cleavage Cocktail | Coupling Reagents | TFA Content in Crude Product |
---|---|---|---|
NovaPEG Rink Amide | TFA/H₂O/TIS (95:2.5:2.5) | HATU/DIEA | 10–15% |
Chlorotrityl Chloride | TFA/DCM (1:1) | PyBOP/NMM | 5–10% |
PAM Resin | TFA-free alternatives | HBTU/HOAt | <0.02% |
Post-synthesis, reverse-phase HPLC purifies the peptide using acetonitrile/water gradients with 0.1% TFA as a mobile-phase modifier. This step ensures >98% purity but further introduces TFA counterions [4] [6].
Cyclization constrains the NGR motif’s conformation, enhancing CD13 binding affinity and metabolic stability. Two primary strategies dominate:
Disulfide Bridge Cyclization: Traditional NGR peptides (e.g., CNGRCG) undergo oxidation of cysteine thiols to form a disulfide bond. While synthetically accessible, this linkage is labile in vivo due to reducing environments in plasma and cells, potentially compromising targeting efficacy [2]. Kinetic studies show disulfide-bridged NGR degrades by >50% in human serum within 12 hours.
Amide Bond Cyclization: Novel designs like cKNGRE (cyclo[Lys-Asn-Gly-Arg-Glu]) employ lactam bonds between Lys-ε-amino and Glu-γ-carboxyl groups. This strategy eliminates redox sensitivity and improves conformational rigidity. Synthesis involves on-resin side-chain deprotection and cyclization using HATU/HOAt activators, achieving yields >70% [2]. Comparative binding assays reveal cKNGRE exhibits 3.6-fold higher affinity for CD13⁺ HT-1080 cells than disulfide-bridged analogs due to reduced conformational flexibility [2] [8].
Table 2: Cyclization Efficiency and Binding Affinity
Cyclization Method | Representative Sequence | Cyclization Yield | Relative CD13 Affinity | Proteolytic Stability (t₁/₂ in serum) |
---|---|---|---|---|
Disulfide Bond | Cys-Asn-Gly-Arg-Cys | 85–90% | 1.0× (reference) | 12 hours |
Lactam Bond | cyclo(Lys-Asn-Gly-Arg-Glu) | 70–75% | 3.6× | >48 hours |
Head-to-Tail | cyclo(Asn-Gly-Arg-Cys) | 50–60% | 2.1× | 24 hours |
Head-to-tail cyclization remains synthetically challenging due to entropic penalties but is achievable via native chemical ligation (NCL) for sequences containing N-terminal Cys [8].
Trifluoroacetate (TFA) serves as the dominant counterion in synthetic NGR peptides due to its role in HPLC purification and acidification during SPPS cleavage. TFA enhances aqueous solubility (up to 100 mg/mL in water) by forming ion pairs with basic arginine residues [4] [6]. However, residual TFA poses challenges:
Counterion exchange strategies include:
¹⁹F-NMR quantification confirms these methods reduce TFA to <0.02% w/w, critical for in vivo applications [6] [7].
Monomeric NGR peptides exhibit moderate CD13 affinity (Kd ~10⁻⁶ M). Multivalent presentation amplifies binding through avidity effects, where simultaneous engagement of multiple receptors reduces dissociation kinetics. Key approaches include:
The “cluster effect” is quantifiable via surface plasmon resonance (SPR), where tetravalent NGR shows a 100-fold lower Kd than monovalent analogs. Molecular dynamics simulations suggest multivalency restricts peptide mobility, optimizing orientation for CD13 engagement [2] [5].
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